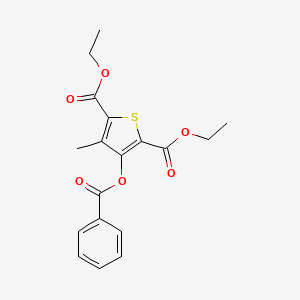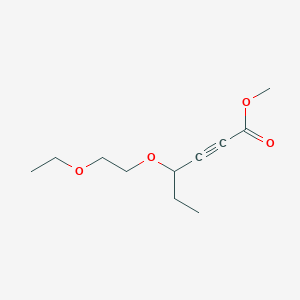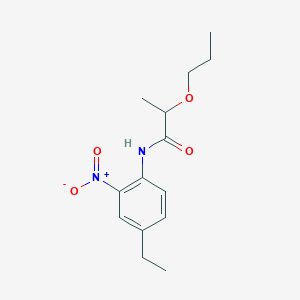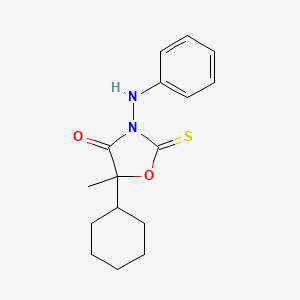![molecular formula C10H12Cl2O2S B14382455 2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol CAS No. 88062-52-6](/img/structure/B14382455.png)
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol is an organic compound that features a sulfanyl group attached to a propanol backbone, with a dichloro-methoxyphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol typically involves the reaction of 2,3-dichloro-4-methoxyphenyl thiol with an appropriate propanol derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and yield, potentially using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chloro substituents or to convert the sulfanyl group to a thiol.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, dechlorinated derivatives.
Substitution: Amino derivatives, alkoxy derivatives.
Aplicaciones Científicas De Investigación
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfanyl-containing compounds have shown efficacy.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The dichloro-methoxyphenyl moiety may interact with hydrophobic pockets in enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
3-Mercapto-2-methylpropanol: Contains a mercapto group and a similar propanol backbone but lacks the dichloro-methoxyphenyl substituent.
Uniqueness
2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol is unique due to the presence of both the dichloro-methoxyphenyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
88062-52-6 |
|---|---|
Fórmula molecular |
C10H12Cl2O2S |
Peso molecular |
267.17 g/mol |
Nombre IUPAC |
2-(2,3-dichloro-4-methoxyphenyl)sulfanylpropan-1-ol |
InChI |
InChI=1S/C10H12Cl2O2S/c1-6(5-13)15-8-4-3-7(14-2)9(11)10(8)12/h3-4,6,13H,5H2,1-2H3 |
Clave InChI |
VDGYFZJQEMHFER-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)SC1=C(C(=C(C=C1)OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14382381.png)



![6-Thiabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14382407.png)


![2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione](/img/structure/B14382419.png)

![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane](/img/structure/B14382428.png)



